1,2,4,6,7-Pentachlorodibenzofuran
Overview
Description
1,2,4,6,7-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans (PCDFs) family, which are organic compounds characterized by the replacement of hydrogen atoms in the dibenzofuran structure with chlorine atoms . These compounds are known for their persistence in the environment and potential toxic effects. This compound, in particular, is a highly chlorinated derivative of dibenzofuran, making it a subject of interest in environmental and toxicological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of polychlorinated dibenzofurans, including 1,2,4,6,7-Pentachlorodibenzofuran, typically involves the chlorination of dibenzofuran under controlled conditions. This process can be carried out using chlorine gas or other chlorinating agents in the presence of a catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of polychlorinated dibenzofurans often occurs as a by-product of various industrial processes, such as the manufacture of chlorinated phenols and the incineration of chlorine-containing materials. These processes can lead to the unintentional formation of PCDFs, including this compound .
Chemical Reactions Analysis
Types of Reactions
1,2,4,6,7-Pentachlorodibenzofuran can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce less chlorinated dibenzofurans .
Scientific Research Applications
1,2,4,6,7-Pentachlorodibenzofuran has several scientific research applications, including:
Environmental Studies: It is used as a marker for studying the environmental persistence and distribution of PCDFs.
Toxicological Research: The compound is studied for its toxic effects on living organisms, including its potential carcinogenicity and endocrine-disrupting properties
Analytical Chemistry: It serves as a reference standard in the development and validation of analytical methods for detecting PCDFs in environmental samples
Mechanism of Action
1,2,4,6,7-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This receptor, when activated by the compound, translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of genes involved in various biological processes. The activation of AhR can result in the induction of enzymes such as CYP1A1 and CYP1A2, which are involved in the metabolism of xenobiotics .
Comparison with Similar Compounds
Similar Compounds
1,2,4,6,7-Pentachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:
2,3,4,7,8-Pentachlorodibenzofuran: Known for its high toxic equivalency factor (TEF) and significant toxic effects.
1,2,3,7,8-Pentachlorodibenzofuran: Another highly chlorinated dibenzofuran with similar toxicological properties.
2,3,7,8-Tetrachlorodibenzofuran: A less chlorinated but still highly toxic member of the PCDF family.
Uniqueness
This compound is unique due to its specific chlorination pattern, which influences its chemical reactivity and toxicological profile. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for studying the effects of chlorinated dibenzofurans .
Properties
IUPAC Name |
1,2,4,6,7-pentachlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-5-2-1-4-8-9(16)6(14)3-7(15)12(8)18-11(4)10(5)17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTCODOVGXJHRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232563 | |
Record name | 1,2,4,6,7-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-50-1 | |
Record name | 1,2,4,6,7-Pentachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,6,7-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,6,7-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI8HUV9QAR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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